molecular formula C13H16N2S B12996410 6-(Cyclohexylthio)-2-methylnicotinonitrile

6-(Cyclohexylthio)-2-methylnicotinonitrile

Cat. No.: B12996410
M. Wt: 232.35 g/mol
InChI Key: ZQUGGMWMJZNLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Significance of Nicotinonitrile Scaffolds in Modern Chemical and Biological Research

The nicotinonitrile (3-cyanopyridine) scaffold is a key structural unit in a multitude of natural products and synthetic molecules. chem-soc.si Its presence in biologically vital compounds like nicotinic acid and nicotinamide (B372718) underscores its fundamental role in metabolic processes. chem-soc.siacsgcipr.org In recent decades, the nicotinonitrile nucleus has attracted significant interest from medicinal chemists due to the diverse pharmacological activities exhibited by its derivatives. chem-soc.siresearchgate.net

Numerous studies have focused on synthesizing and exploring the therapeutic potential of nicotinonitrile-based compounds. acsgcipr.orgresearchgate.net This research has led to the development of several marketed drugs, including:

Bosutinib: An inhibitor of the Src/Abl tyrosine kinase used in the treatment of chronic myelogenous leukemia.

Milrinone and Olprinone: Used in the management of heart failure. nih.gov

Neratinib: A kinase inhibitor for the treatment of breast cancer. researchgate.net

The versatility of the nicotinonitrile scaffold allows for the introduction of various substituents, leading to a wide array of biological activities such as anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. capes.gov.brresearchgate.net The cyano group and the pyridine (B92270) ring's nitrogen atom provide opportunities for diverse molecular interactions, enhancing biological potency. capes.gov.br

The Role of Thioether Functionalities in Organic Synthesis and Molecular Design

Thioethers, characterized by a sulfur atom bonded to two organic groups (R-S-R'), are a crucial functional group in organic chemistry. google.com While structurally similar to ethers, the presence of sulfur imparts unique chemical properties. Thioethers are important in biology, most notably in the amino acid methionine and the cofactor biotin. google.com

In the realm of drug design and discovery, the thioether linkage is a valuable component. It is present in a significant number of approved drugs and is considered a key scaffold in medicinal chemistry. orgsyn.org The inclusion of a thioether can influence a molecule's pharmacokinetic properties and bioavailability. researchgate.net Furthermore, thioether-containing heterocyclic compounds are being explored as potential anticancer agents. researchgate.netresearchgate.net

From a synthetic standpoint, the formation of thioether bonds is a well-established and versatile transformation in organic chemistry. acsgcipr.org Traditional methods often involve the reaction of a thiol with an alkyl halide, known as the Williamson ether synthesis adapted for sulfur. google.com More contemporary methods include metal-catalyzed cross-coupling reactions and photocatalytic approaches, which offer milder conditions and broader substrate scope. acs.org

Positioning of 6-(Cyclohexylthio)-2-methylnicotinonitrile within the Broader Context of Pyridine and Thioether Chemistry

The compound this compound possesses the core structure of a nicotinonitrile, specifically a 2-methylnicotinonitrile. This substitution pattern on the pyridine ring is a common feature in many biologically active molecules. The presence of the cyano group at the 3-position and a methyl group at the 2-position provides a foundation for potential biological activity, as seen in other nicotinonitrile derivatives.

The distinguishing feature of this molecule is the cyclohexylthio group at the 6-position of the pyridine ring. This substituent introduces a bulky, non-polar cyclohexyl ring linked via a flexible thioether bridge. This combination of a rigid aromatic core (the nicotinonitrile) and a flexible, lipophilic side chain (the cyclohexylthio group) can significantly influence the molecule's interaction with biological targets. The thioether linkage itself can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound's properties.

While specific research on the synthesis, properties, and applications of this compound is not extensively documented in publicly available literature, its chemical structure suggests it is a compound of interest for chemical and pharmaceutical research. Its synthesis would likely involve the reaction of a 6-halo-2-methylnicotinonitrile with cyclohexylthiol or a salt thereof. The resulting molecule would be a valuable addition to compound libraries for screening in various biological assays, particularly in the areas of oncology and infectious diseases, given the known activities of related nicotinonitrile and thioether compounds.

Table of Physicochemical Properties of Parent Scaffolds

PropertyNicotinonitrileCyclohexanethiol (B74751)
Molecular Formula C₆H₄N₂C₆H₁₂S
Molar Mass 104.11 g/mol 116.23 g/mol
Appearance White solidColorless liquid
Boiling Point 205-208 °C159-161 °C
Melting Point 49-51 °C-
Solubility Soluble in water, ethanol, etherInsoluble in water

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

6-cyclohexylsulfanyl-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H16N2S/c1-10-11(9-14)7-8-13(15-10)16-12-5-3-2-4-6-12/h7-8,12H,2-6H2,1H3

InChI Key

ZQUGGMWMJZNLFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC2CCCCC2)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Cyclohexylthio 2 Methylnicotinonitrile

Retrosynthetic Strategies for the 6-(Cyclohexylthio)-2-methylnicotinonitrile Core

A logical retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection would be at the C-S bond, separating the 2-methylnicotinonitrile core from the cyclohexylthio moiety. This leads to two main precursor types: a 2-methylnicotinonitrile derivative activated at the 6-position for nucleophilic attack, and a cyclohexanethiol (B74751) nucleophile. A common precursor for this would be a 6-halo-2-methylnicotinonitrile, such as 6-chloro-2-methylnicotinonitrile (B1355597).

Alternatively, a retrosynthetic approach could involve the construction of the pyridine (B92270) ring itself with the sulfur substituent already in place. This would entail more complex starting materials but could offer a more convergent synthesis. General retrosynthetic strategies for pyridine rings often involve disconnecting the ring to reveal acyclic precursors that can be cyclized. advancechemjournal.com For a 2,6-disubstituted pyridine like the target molecule, this could involve precursors that form the C2-C3 and N-C6 bonds or the C4-C5 and C6-N bonds in the final cyclization step.

Foundational Synthetic Routes to Nicotinonitrile Derivatives

The formation of the nicotinonitrile scaffold is a well-established area of heterocyclic chemistry, with numerous methods available for its construction.

Multi-Component Reaction Approaches to the Pyridine Nitrile Moiety

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like nicotinonitriles in a single step, which is advantageous in terms of time and resources. thieme-connect.com While the direct synthesis of this compound via an MCR is not explicitly documented, the principles of MCRs for pyridine synthesis can be applied. For instance, a one-pot reaction involving an enamine or enone, an active methylene (B1212753) nitrile (like malononitrile), and a sulfur-containing component could theoretically construct a related pyridine ring system.

A notable method for the synthesis of 2-methylnicotinonitrile derivatives involves the nucleophilic recyclization of pyridinium (B92312) salts with 3-aminocrotononitrile (B73559) (3-ACN). nih.gov In this process, 3-ACN, which can be generated in situ from acetonitrile, acts as a carbon-nucleophile and provides the methyl and nitrile groups. nih.govlookchem.comchemicalbook.com This strategy allows for the facile synthesis of various 2-methylnicotinonitrile derivatives. nih.gov

A general approach for the synthesis of substituted pyridines is the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated carbonyl compound, an active methylene compound, and ammonia (B1221849) or an ammonia equivalent. advancechemjournal.com Variations of this reaction could be adapted for the synthesis of the 2-methylnicotinonitrile core.

Cyclization Reactions for Nicotinonitrile Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis. The formation of the nicotinonitrile ring can be achieved through the cyclization of suitably functionalized acyclic precursors. For example, the reaction of (E)-4-(dimethylamino)-3-buten-2-one with malononitrile, followed by chlorination, is a known method for producing 2-chloro-4-methylnicotinonitrile, a key intermediate. google.com

Another powerful method for constructing substituted nitrogen heterocycles is the Gewald reaction, which typically yields 2-aminothiophenes. umich.eduwikipedia.orgorganic-chemistry.org While not directly applicable to pyridine synthesis, the principles of condensing a carbonyl compound, an active methylene nitrile, and a source of the heteroatom (in this case, sulfur) are relevant to the broader field of heterocyclic synthesis. umich.eduwikipedia.orgorganic-chemistry.org

The synthesis of polysubstituted pyridine-2(1H)-thione derivatives, which can be precursors to nicotinonitriles, has been achieved through the reaction of enamines with cyanothioacetamide. researchgate.netscirp.org These thiones can then be further functionalized.

Introduction of the Cyclohexylthio Moiety and Related Sulfur-Containing Substituents

The introduction of a sulfur-containing substituent, such as the cyclohexylthio group, onto a pyridine ring is a critical step in the synthesis of the target molecule. This is typically achieved through thiolation or coupling reactions.

Thiolation Reactions on Pyridine Nuclei

Thiolation of a pyridine ring can be accomplished via nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a leaving group, typically a halogen, from an electron-deficient pyridine ring by a sulfur nucleophile. acsgcipr.orgyoutube.comyoutube.com In the context of synthesizing this compound, a 6-halo-2-methylnicotinonitrile would be the ideal substrate. The reaction with cyclohexanethiol in the presence of a base would yield the desired product. The reactivity of halopyridines in SNAr reactions is generally high, especially when the halogen is at the 2- or 4-position relative to the ring nitrogen. youtube.com

The conditions for SNAr reactions with thiols can vary, often requiring a base to deprotonate the thiol and a suitable solvent. acsgcipr.org Recent advancements have led to milder reaction conditions, sometimes even at room temperature, by using highly reactive pyridinium intermediates. chemrxiv.orgchemrxiv.org

Reaction Type Substrates Reagents Typical Conditions Product
SNAr6-Halo-2-methylnicotinonitrile, CyclohexanethiolBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO)Elevated temperaturesThis compound

Coupling Reactions Involving Cyclohexanethiols

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds. nih.govnih.govelsevierpure.com These reactions offer an alternative to SNAr, particularly for less reactive substrates. A palladium catalyst, in conjunction with a suitable ligand, can facilitate the coupling of a halopyridine with a thiol.

The general catalytic cycle involves oxidative addition of the halopyridine to the palladium(0) complex, followed by reaction with the thiolate, and finally reductive elimination to afford the aryl thioether and regenerate the catalyst. This methodology has been widely applied to the synthesis of a variety of aryl and heteroaryl thioethers.

Reaction Type Substrates Catalyst/Ligand Base Solvent Product
Palladium-catalyzed C-S Coupling6-Halo-2-methylnicotinonitrile, CyclohexanethiolPd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., Xantphos, dppf)Base (e.g., Cs₂CO₃, K₃PO₄)Toluene, DioxaneThis compound

Advanced Derivatization and Functionalization Strategies of this compound Analogues

Advanced synthetic strategies for the derivatization of this compound analogues leverage the inherent reactivity of the substituted pyridine ring and the thioether linkage. These methodologies allow for precise chemical modifications at various positions of the molecule.

The pyridine ring of this compound analogues is a key site for regioselective modifications, enabling the introduction of diverse substituents. The electronic nature of the pyridine ring, influenced by the electron-withdrawing nitrile group and the electron-donating methyl and cyclohexylthio groups, directs the regioselectivity of these transformations.

One of the most powerful methods for modifying pyridine rings is the palladium-catalyzed cross-coupling reaction. For instance, a chloro-substituted nicotinonitrile can undergo regioselective Suzuki-Miyaura coupling. In a related example, 2,6-dichloronicotinamide (B1632291) was successfully coupled with various aryl boronic acids, with the reaction showing high regioselectivity for the C-2 position due to the directing effect of the adjacent amide group. researchgate.net This suggests that a similar strategy could be applied to a 6-chloro-2-methylnicotinonitrile precursor to introduce aryl or heteroaryl groups at the 6-position prior to the introduction of the cyclohexylthio group, or potentially to functionalize other positions on the ring if a suitable halo-analogue of this compound were prepared.

Another significant strategy involves the direct C-H activation of the pyridine ring. While challenging, methods for the C-H arylation of pyridine derivatives have been developed. For example, the non-directed C-3 arylation of pyridine has been achieved using a palladium catalyst, yielding 3,3'-bipyridines. nih.gov The synthesis of bipyridine derivatives is a major area of focus, with various methods including transition-metal-free C-H functionalization and metal-catalyzed homocoupling reactions being developed. nih.gov These approaches could potentially be adapted for the regioselective functionalization of the C-3, C-4, or C-5 positions of the this compound scaffold, leading to the synthesis of novel bipyridine-containing structures.

The table below summarizes potential regioselective modifications applicable to the pyridine ring of nicotinonitrile analogues.

Reaction Type Reagents and Conditions Potential Outcome on Analogue Reference
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., PXPd2), Base (e.g., K₂CO₃), Solvent (e.g., Methanol)Arylation at a halo-substituted position researchgate.net
C-H ArylationAryl source, Pd catalyst, OxidantDirect introduction of aryl groups at C-3, C-4, or C-5 nih.gov
Bipyridine Synthesis (Homocoupling)Na dispersion, Oxidizing agentDimerization to form bipyridine structures nih.gov

This table presents potential reactions based on methodologies applied to analogous pyridine systems.

The cyclohexylthio group at the C-6 position is another key site for chemical modification, offering opportunities to alter the electronic and steric properties of the molecule. The sulfur atom can undergo various transformations, most notably oxidation.

Oxidation of the thioether to a sulfoxide (B87167) or a sulfone is a common and predictable transformation. For example, in the synthesis of antitubercular agents based on the benzothiazinone scaffold, a methylthio group was oxidized to a methanesulfonyl group using reagents like Oxone. nih.gov This bioisosteric replacement from a thioether to a sulfone can significantly impact the compound's properties, such as hydrophilicity and hydrogen bonding capacity. nih.govnih.gov A similar oxidation of the cyclohexylthio group in this compound to the corresponding cyclohexylsulfinyl or cyclohexylsulfonyl derivatives is highly feasible.

The table below outlines the key chemical transformations at the thioether group.

Transformation Typical Reagents Product Potential Impact Reference
Oxidation to Sulfoxidem-CPBA (1 equiv.)6-(Cyclohexylsulfinyl)-2-methylnicotinonitrileIntroduction of a chiral center and increased polarity-
Oxidation to SulfoneOxone, m-CPBA (2 equiv.)6-(Cyclohexylsulfonyl)-2-methylnicotinonitrileIncreased polarity and hydrogen bond accepting ability nih.govnih.gov

This table is based on established chemical principles and analogous transformations in other heterocyclic systems.

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to create multi-target agents or to improve the properties of a lead compound. The this compound scaffold, with its multiple functional handles, is well-suited for the synthesis of such hybrid molecules.

One approach involves utilizing the nitrile group. Nitriles can be hydrolyzed to carboxylic acids or reduced to primary amines, which can then be coupled with other biologically active molecules containing complementary functional groups (e.g., amines or carboxylic acids) to form amide or secondary amine linkages.

Alternatively, the pyridine ring itself can be a point of attachment. As discussed in section 2.4.1, cross-coupling reactions can be used to link the this compound scaffold to other heterocyclic systems, forming bipyridine-type hybrid molecules. For instance, the synthesis of bipyridine-type ligands for metal complexes demonstrates the feasibility of coupling pyridine rings to other aromatic systems. mdpi.com

Furthermore, the methyl group at the C-2 position could potentially be functionalized, for example, through radical-mediated reactions, to introduce a linker for attachment to another molecule. The design of novel nicotinonitrile derivatives as potential anticancer agents often involves the introduction of various substituents to explore structure-activity relationships, a principle that can be extended to the synthesis of hybrid molecules. nih.gov

The table below presents hypothetical strategies for the synthesis of hybrid molecules.

Functionalization Site Intermediate Functional Group Coupling Reaction Example Hybrid Structure Reference
C-3 (Nitrile)Carboxylic Acid (via hydrolysis)Amide bond formationCoupling with an amino-containing pharmacophore-
Pyridine Ring (e.g., C-4)Aryl/Heteroaryl group (via cross-coupling)Suzuki or Stille CouplingBipyridine or Aryl-pyridine hybrid nih.gov
C-2 (Methyl group)Halogenated methyl (via radical halogenation)Nucleophilic substitutionEther or amine linkage to another molecule-

This table outlines potential synthetic strategies for creating hybrid molecules based on the known reactivity of the functional groups present in the scaffold.

Spectroscopic Characterization and Structural Elucidation of 6 Cyclohexylthio 2 Methylnicotinonitrile and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be used to identify the number and types of protons in the 6-(Cyclohexylthio)-2-methylnicotinonitrile molecule. The expected spectrum would show distinct signals for the methyl group protons, the protons of the cyclohexyl ring, and the protons on the pyridine (B92270) ring. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values would provide crucial information for structural assignment.

For instance, the protons of the methyl group would likely appear as a singlet in the upfield region of the spectrum. The cyclohexyl protons would exhibit complex multiplets due to their various chemical and magnetic environments. The two aromatic protons on the nicotinonitrile ring would appear as doublets in the downfield region, with their coupling constant providing information about their relative positions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically distinct carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., aliphatic, aromatic, nitrile).

One would expect to observe signals for the methyl carbon, the carbons of the cyclohexyl ring, the carbons of the pyridine ring, and the carbon of the nitrile group. The nitrile carbon would typically appear in the downfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the cyclohexyl ring and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the different fragments of the molecule, such as the attachment of the cyclohexylthio group and the methyl group to the nicotinonitrile core.

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile group and the various C-H and C-C bonds.

A strong and sharp absorption band around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The region between 2850 and 3000 cm⁻¹ would display C-H stretching vibrations for the aliphatic methyl and cyclohexyl groups. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending vibrations, which would be unique to the molecule.

Mass Spectrometry for Molecular Formula Validation (e.g., HRMS, EI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition and thus confirming the molecular formula C₁₃H₁₆N₂S.

Computational Chemistry and Theoretical Investigations of 6 Cyclohexylthio 2 Methylnicotinonitrile

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. For "6-(Cyclohexylthio)-2-methylnicotinonitrile," these studies reveal details about its electron distribution and reactivity patterns.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT calculations, typically with a basis set such as B3LYP/6-311++G(d,p), the electronic properties of "this compound" can be determined.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For "this compound," the HOMO is likely localized on the sulfur atom and the pyridine (B92270) ring, while the LUMO is expected to be distributed over the nicotinonitrile moiety.

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For "this compound," the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the nitrile group and the sulfur atom, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Note: These are representative values and would need to be calculated specifically for the molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.

Chemical Hardness (η): This is a measure of the molecule's resistance to deformation or change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates lower reactivity.

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 2: Calculated Chemical Reactivity Descriptors for this compound (Illustrative Data)

DescriptorFormulaCalculated Value
Chemical Hardness (η)(ELUMO - EHOMO) / 22.35 eV
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.15 eV
Electrophilicity Index (ω)μ2 / (2η)3.66 eV

Note: These are representative values based on the illustrative electronic properties.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of "this compound" is not rigid. The cyclohexyl and thioether groups can rotate, leading to different conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformational states. mdpi.com For "this compound," an MD simulation would likely show significant flexibility in the cyclohexylthio side chain, which could be important for its interaction with biological targets. cwu.edu

Molecular Docking and Binding Mechanism Predictions with Biological Targets

Given that many nicotinonitrile derivatives exhibit a wide range of biological activities, molecular docking studies are a valuable tool to predict the potential biological targets of "this compound." ekb.egresearchgate.netnih.gov These studies computationally place the molecule into the binding site of a target protein to predict its binding affinity and mode of interaction.

Potential biological targets for nicotinonitrile derivatives include enzymes and receptors involved in various diseases. For instance, derivatives of nicotinonitrile have been investigated as inhibitors of Aurora kinases, survivin, tubulin, and tyrosine kinases, which are all relevant targets in cancer therapy. ekb.egnih.govnih.gov They have also shown potential as acetylcholinesterase inhibitors for Alzheimer's disease and as molluscicidal agents. researchgate.netnih.gov

A molecular docking study of "this compound" against a potential target like a tyrosine kinase would involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank.

Docking the optimized structure of the compound into the active site of the protein using software like AutoDock or Glide.

Analyzing the predicted binding poses and interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the protein's amino acid residues.

The results of such a study could predict a strong binding affinity, suggesting that "this compound" might be a potent inhibitor of the target protein.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions involving "this compound." By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate the activation energies for different possible pathways. This information is crucial for understanding how the molecule is synthesized and how it might react in a biological environment. For example, understanding the synthetic route of nicotinonitrile compounds can be aided by these computational methods. researchgate.net

An in-depth examination of the structure-activity relationships (SAR) of this compound derivatives reveals critical insights into their design and optimization as biologically active agents. SAR studies systematically explore how modifications to the chemical structure of a molecule affect its biological activity, providing a roadmap for developing more potent and selective compounds.

Mechanistic Investigations of Biological Activities Exhibited by Nicotinonitrile Derivatives, Relevant to 6 Cyclohexylthio 2 Methylnicotinonitrile

Molecular Target Identification and Characterization

The initial step in understanding the biological impact of nicotinonitrile derivatives involves identifying their direct molecular targets and characterizing these interactions.

Enzyme Inhibition Kinetics and Mechanism of Action

Nicotinonitrile derivatives have been identified as potent inhibitors of several key enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

A study on novel nicotinonitrile derivatives bearing imino moieties found that they acted as potent anticancer agents by inhibiting tyrosine kinase (TK). nih.gov Two compounds, in particular, demonstrated significant inhibitory effects. nih.gov Similarly, a series of nicotinonitrile-coumarin hybrids were found to be powerful inhibitors of acetylcholinesterase, with some derivatives showing greater potency than the reference drug, donepezil. ekb.eg

Other research has focused on different kinase families. A series of nicotinonitrile derivatives were designed and synthesized as inhibitors of Pim kinases, which are implicated in cancer. Several of these compounds showed sub-micromolar to one-digit micromolar IC₅₀ values against the three Pim kinase isoforms. nih.gov One derivative, in particular, was the most potent, with IC₅₀ values ≤ 0.28 μM, comparable to the broad-spectrum kinase inhibitor Staurosporine. nih.gov

Furthermore, through high-throughput screening, a trisubstituted nicotinonitrile derivative was discovered as a novel inhibitor of the human general control nonrepressed protein 5 (hGCN5), a histone acetyltransferase (HAT). nih.govrsc.org This compound, DC_HG24-01, exhibited an IC₅₀ value of 3.1 ± 0.2 μM. rsc.org

Table 1: Enzyme Inhibition by Nicotinonitrile Derivatives

Derivative ClassTarget EnzymeKey DerivativeIC₅₀ ValueSource
Nicotinonitrile-Imino HybridsTyrosine Kinase (TK)Compound 5g352 nM nih.gov
Nicotinonitrile-Imino HybridsTyrosine Kinase (TK)Compound 8311 nM nih.gov
Nicotinonitrile-Pim Kinase InhibitorsPim-1, Pim-2, Pim-3 KinasesCompound 8e≤ 0.28 µM nih.gov
Nicotinonitrile-Coumarin HybridsAcetylcholinesterase (AChE)Compound 5113 nM ekb.eg
Nicotinonitrile-Coumarin HybridsAcetylcholinesterase (AChE)Compound 5225 nM ekb.eg
Trisubstituted NicotinonitrilesHuman GCN5 (hGCN5)DC_HG24-013.1 µM rsc.org

Receptor Binding Studies and Ligand-Protein Interactions

Understanding how these derivatives bind to their target proteins is crucial for structure-based drug design. Docking studies and surface plasmon resonance (SPR) have elucidated these interactions.

For the Pim-1 kinase inhibitor (compound 8e), docking and molecular dynamics simulations revealed a stable complex with a high binding affinity. nih.gov The interaction was enhanced by the presence of a dimethyl amino group, which exploited a negative electrostatic potential surface on the kinase. nih.gov

In the case of the hGCN5 inhibitor DC_HG24-01, SPR binding assays confirmed a direct, non-covalent interaction with the hGCN5 HAT domain, showing an equilibrium dissociation constant (Kᴅ) of 11.6 ± 1.3 μM. nih.gov Docking studies suggested that this inhibitor occupies the binding pocket of the acetyl-CoA cofactor, providing a basis for its inhibitory action. rsc.org

Studies on different heterocyclic structures, such as those targeting muscarinic acetylcholine (B1216132) receptors (mAChRs), also highlight the importance of specific structural features for binding. For instance, guanidine (B92328) derivatives designed as histamine (B1213489) H3 receptor antagonists were found to bind potently to M2 and M4 muscarinic receptors. nih.gov Docking studies showed that these ligands interact with the orthosteric binding site, with aromatic interactions involving amino acids on transmembrane domains TM2 and TM7 being particularly important. nih.gov Specifically, a change from a tyrosine residue in the H3 receptor to a tryptophan in the M2/M4 receptors allowed for stronger binding of the ligand's aromatic system. nih.gov

Cellular Response Pathways and Signaling Modulation

The interaction of nicotinonitrile derivatives with their molecular targets triggers a cascade of cellular events, ultimately leading to the observed biological effects.

Apoptosis Induction and Caspase Cascade Activation

A primary mechanism for the anticancer activity of many nicotinonitrile derivatives is the induction of programmed cell death, or apoptosis.

Research has shown that certain nicotinonitrile derivatives exert strong antiproliferative activity by inducing the intrinsic pathway of apoptosis. nih.gov This is characterized by the significant induction of caspase-9 and caspase-3, with activity increasing by 3- to 6-fold in colon cancer cells. nih.gov Another study on nicotinonitrile derivatives as Pim kinase inhibitors demonstrated that in HepG2 liver cancer cells, the compounds led to a significant upregulation in the gene expression of the tumor suppressor P53 and caspase-3. nih.gov They also increased the protein expression ratio of Bax/Bcl-2, a key indicator of apoptosis induction. nih.gov Further studies have confirmed that nicotinonitrile derivatives can induce the intrinsic apoptosis pathway, which involves the impairment of the mitochondrial transmembrane potential, leading to cytochrome c release and subsequent activation of the caspase cascade. nih.gov

Cell Cycle Regulation and Arrest Mechanisms

Disruption of the normal cell cycle is a hallmark of cancer, and many therapeutic agents, including nicotinonitrile derivatives, target this process. nih.gov The cell cycle is a tightly controlled process involving cyclin-dependent kinases (CDKs) and cyclins, which drive progression through different phases (G1, S, G2, M). nih.govnih.gov

Studies on nicotinonitrile derivatives have shown they can cause cell cycle arrest at specific checkpoints. For example, the potent Pim kinase inhibitor (compound 8e) was found to induce cell cycle arrest at the G2/M phase in HepG2 cells. nih.gov In a different study, the hGCN5 inhibitor DC_HG24-01 was shown to block the acetylation of H3K14, leading to cell cycle arrest at the G1 phase in MV4-11 leukemia cell lines. nih.govrsc.org This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. nih.gov

Anti-proliferative Mechanisms at the Cellular Level

The anti-proliferative effects of nicotinonitrile derivatives are the culmination of their actions on various cellular pathways. The inhibition of key enzymes like tyrosine kinases, Pim kinases, and histone acetyltransferases disrupts signaling pathways essential for cancer cell growth and survival. nih.govnih.govnih.gov

This enzyme inhibition, coupled with the induction of apoptosis via caspase activation and the halting of the cell cycle, forms a multi-pronged attack on cancer cells. nih.govnih.govrsc.org Various nicotinonitrile derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells, while showing significantly less toxicity towards normal cells. nih.govnih.govnih.gov For instance, some derivatives had IC₅₀ values in the low micromolar range (~1-3 µM) against MCF-7 and HCT-116 cells. nih.gov The ability of these compounds to selectively target cancer cells and modulate fundamental processes like proliferation, apoptosis, and cell cycle progression underscores their therapeutic potential.

Biochemical Mechanisms of Antioxidant Activity

The antioxidant properties of nicotinonitrile derivatives, a class to which 6-(Cyclohexylthio)-2-methylnicotinonitrile belongs, are primarily attributed to their ability to mitigate the damaging effects of free radicals and reactive oxygen species (ROS). The specific biochemical mechanisms underlying this activity are multifaceted and are influenced by the molecule's structural characteristics. Investigations into various nicotinonitrile analogs reveal that their antioxidant action is often rooted in their capacity to participate in electron or hydrogen atom transfer reactions, effectively neutralizing reactive species.

The core nicotinonitrile (3-cyanopyridine) structure is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including antioxidant effects. researchgate.net The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. researchgate.net These tests provide insights into the capacity of a compound to donate a hydrogen atom or an electron to a stable radical, thereby quenching its reactivity.

Studies on various heterocyclic compounds, including those with structures analogous to nicotinonitrile, suggest that the primary mechanisms of antioxidant action are often Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT). frontiersin.org In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, a process for which the bond dissociation enthalpy (BDE) is a key thermodynamic parameter. A lower BDE for an N-H or C-H bond indicates a higher propensity for hydrogen donation and thus greater antiradical activity. frontiersin.org The SET-PT mechanism involves the initial transfer of an electron from the antioxidant to the free radical, forming a radical cation, which is then followed by the loss of a proton. frontiersin.org The ionization potential (IP) is a critical factor in this mechanism; a lower IP facilitates the initial electron transfer. mdpi.com

The structural features of this compound—namely the nicotinonitrile ring, the 2-methyl group, and the 6-cyclohexylthio substituent—are expected to modulate its antioxidant activity. The electron-donating or withdrawing nature of substituents on the pyridine (B92270) ring can significantly influence the molecule's ability to stabilize the resulting radical form after donating a hydrogen atom or an electron. For instance, electron-donating groups can increase the electron density on the ring system, potentially lowering the BDE of certain bonds and enhancing antioxidant activity. nih.gov

While direct experimental data on the antioxidant mechanism of this compound is not extensively detailed in the available literature, the activity of related thio-substituted nicotinic acid and nicotinonitrile derivatives has been investigated. For example, in a study of 2-(1-adamantylthio)nicotinic acid derivatives, the acid form showed more potent radical scavenging activity in the DPPH assay compared to the corresponding amide and nitrile (nicotinonitrile) derivatives. mdpi.com This suggests that the functional group at position 3 of the pyridine ring plays a significant role. However, the presence of a sulfur-linked substituent, similar to the cyclohexylthio group in the target compound, is a common feature in these studied antioxidants.

The antioxidant activity of various heterocyclic compounds containing sulfur has been noted in several studies. For instance, the introduction of a thioether fragment in pyrimidine (B1678525) derivatives has been shown to result in significant antiradical activity. nih.gov This suggests that the sulfur atom in the cyclohexylthio group of this compound could play a role in its antioxidant potential, possibly through its ability to be oxidized or to influence the electronic properties of the nicotinonitrile ring.

The following tables present data from studies on the antioxidant activity of various nicotinonitrile and related heterocyclic derivatives, which can provide a comparative context for understanding the potential activity of this compound.

Table 1: Radical Scavenging Activity of Selected Nicotinonitrile and Thio-Derivatives

Compound Assay Activity Metric Result Reference
2-(1-Adamantylthio)nicotinic acid DPPH % Scavenging at 333.33 µg/mL 33.20% mdpi.com
2-(1-Adamantylthio)nicotinonitrile DPPH % Scavenging at 333.33 µg/mL 0.30% mdpi.com

This interactive table allows for sorting and filtering of the data.

Table 2: Antioxidant Activity of Various Heterocyclic Compounds in Different Assays

Compound Class/Name Assay Key Finding Reference
Nicotinonitrile derivatives with furan (B31954) moiety ABTS Some derivatives showed potent radical scavenging activity. researchgate.net
7-Thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Fe2+-dependent adrenaline oxidation Antiradical activity is significantly dependent on the structure of the thioether substituent. nih.gov
Taxifolin (component of Silymarin) DPPH EC50 of 32 µM, indicating high free radical scavenging effectiveness. mdpi.com
Astaxanthin DPPH EC50 of 17.5 ± 3.6 µg/mL. mdpi.com

This interactive table allows for sorting and filtering of the data.

Advanced Methodologies and Innovative Approaches in Nicotinonitrile Research

Green Chemistry Principles Applied to the Synthesis of Nicotinonitrile Derivatives

The synthesis of nicotinonitrile scaffolds has traditionally involved methods that are often reliant on hazardous solvents and toxic reagents. However, the paradigm has shifted towards more sustainable and environmentally benign "green" chemistry approaches. rasayanjournal.co.innih.gov These methods aim to reduce waste, minimize energy consumption, and utilize safer chemicals, leading to higher yields and purer products with a reduced environmental footprint. rasayanjournal.co.innih.gov

One-pot multicomponent reactions (MCRs) have emerged as a cornerstone of green synthesis for pyridine (B92270) and nicotinonitrile derivatives. nih.govacs.org These reactions, where multiple reactants are combined in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced reaction times. nih.gov For the synthesis of a compound like 6-(Cyclohexylthio)-2-methylnicotinonitrile, an MCR approach could be envisioned, potentially starting from simpler, readily available precursors.

Microwave-assisted synthesis is another key green chemistry tool that has been successfully applied to the synthesis of pyridine derivatives. nih.govacs.org This technique often leads to dramatically reduced reaction times, from hours to minutes, and can result in higher yields and cleaner product profiles compared to conventional heating methods. acs.org The application of microwave irradiation to the synthesis of this compound could offer a more efficient and energy-saving alternative to traditional synthetic routes.

The use of environmentally friendly solvents, or even solvent-free conditions, is a critical aspect of green chemistry. rasayanjournal.co.inresearchgate.net Researchers have explored the use of water, ionic liquids, and deep eutectic solvents for the synthesis of heterocyclic compounds. rasayanjournal.co.in The synthesis of sulfur-containing heterocycles has also been achieved using elemental sulfur in more environmentally friendly solvent systems. researchgate.net For a thioether derivative like this compound, exploring green solvent systems or solid-state reactions could significantly improve the sustainability of its production.

Table 1: Comparison of Green Synthesis Methodologies for Nicotinonitrile Derivatives

MethodologyAdvantagesPotential Application for this compound
Multicomponent Reactions (MCRs) High atom economy, reduced waste, shorter reaction times, simplified procedures. nih.govacs.orgA one-pot reaction combining precursors for the pyridine ring, the methyl group, the nitrile group, and the cyclohexylthio group.
Microwave-Assisted Synthesis Rapid reaction rates, increased yields, improved purity. nih.govacs.orgAcceleration of the cyclization and substitution steps in the synthesis pathway.
Green Solvents/Solvent-Free Conditions Reduced environmental impact, minimized toxicity, easier product isolation. rasayanjournal.co.inresearchgate.netUtilizing water, ethanol, or deep eutectic solvents as the reaction medium.
Catalytic Approaches High efficiency, selectivity, and potential for catalyst recycling. rasayanjournal.co.inEmploying a reusable solid acid or base catalyst to facilitate the condensation and cyclization reactions.

Application of Nanomaterials and Heterogeneous Catalysis in Nicotinonitrile Synthesis

The integration of nanotechnology, particularly the use of nanomaterials as catalysts, is revolutionizing organic synthesis by bridging the gap between high efficiency and green chemistry principles. researchgate.net Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and selectivity compared to their bulk counterparts. researchgate.net For the synthesis of nicotinonitrile derivatives, including this compound, nanomaterials and heterogeneous catalysis present significant advantages.

Magnetically recoverable nanocatalysts, such as metal-organic frameworks (MOFs) embedded with magnetic nanoparticles, have gained substantial attention. jsynthchem.comresearchgate.net These catalysts combine the high surface area and tunable porosity of MOFs with the ease of separation and recyclability offered by magnetic nanoparticles. jsynthchem.com This allows for the efficient synthesis of complex molecules and simplifies the purification process, a key principle of sustainable chemistry. researchgate.netjsynthchem.com For instance, a magnetically recoverable copper-based nanocatalyst has been utilized for sulfoxidation reactions, demonstrating the potential of such systems in forming carbon-sulfur bonds. researchgate.net The synthesis of this compound could potentially be achieved through the S-alkylation of a corresponding 6-mercaptonicotinonitrile precursor, a reaction that could be efficiently catalyzed by a recyclable nanocatalyst.

The use of sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis is a well-documented phenomenon. rsc.org While often considered a catalyst poison, under specific conditions, sulfur can enhance the performance of catalysts in various reactions. This understanding could be leveraged in designing catalytic systems for the synthesis of sulfur-containing heterocycles like this compound. researchgate.netnih.gov Lewis base catalysis has also been shown to be effective in the synthesis of sulfur heterocycles from thiocarbonyl-containing compounds. nih.gov

Table 2: Overview of Nanomaterials and Heterogeneous Catalysts in Nicotinonitrile Synthesis

Catalyst TypeDescriptionAdvantages for Synthesis
Magnetic Nanoparticles (e.g., Fe₃O₄) Superparamagnetic iron oxide nanoparticles that can be easily separated from the reaction mixture using an external magnet. researchgate.netFacilitates catalyst recovery and reuse, reducing waste and cost.
Metal-Organic Frameworks (MOFs) Crystalline porous materials constructed from metal ions and organic linkers, offering high surface area and tunable pore sizes. jsynthchem.comProvides a high concentration of active sites and can be designed for specific catalytic transformations.
Supported Nanocatalysts Active catalytic nanoparticles dispersed on a solid support (e.g., silica, carbon).Enhances stability, prevents aggregation of nanoparticles, and improves handling.
Sulfur-Modified Catalysts Heterogeneous catalysts where the presence of sulfur modifies the activity or selectivity. rsc.orgPotential for improved control over the formation of the thioether linkage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.